Boc-D-Arg(Pbf)-OH

Overview

Description

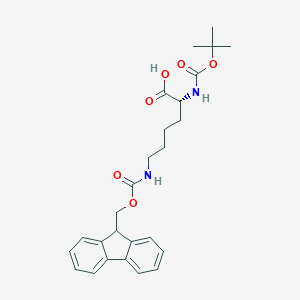

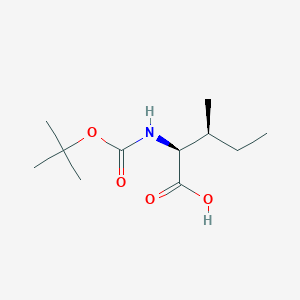

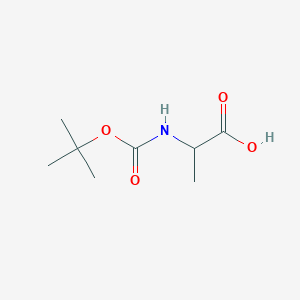

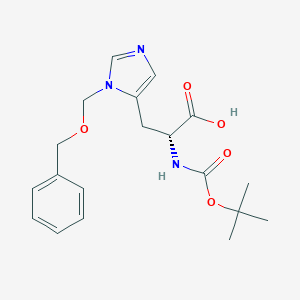

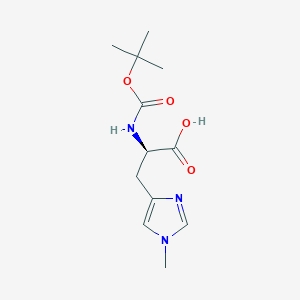

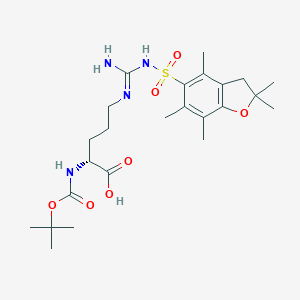

Boc-D-Arg(Pbf)-OH, also known as Nα-Boc-Nω-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulphonyl)-D-arginine, is an arginine derivative .

Molecular Structure Analysis

The molecular formula of Boc-D-Arg(Pbf)-OH is C24H38N4O7S . It has a molecular weight of 526.64600 . The InChI code is 1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6 .Chemical Reactions Analysis

The specific chemical reactions involving Boc-D-Arg(Pbf)-OH are not provided in the search results .Physical And Chemical Properties Analysis

Boc-D-Arg(Pbf)-OH is a solid substance . Its exact physical properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications

Synthesis of Cyclic RGD Peptides : Boc-D-Arg(Pbf)-OH is used in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor. This method is applicable for the synthesis of linear pentapeptides and cyclic RGD peptides with high purity (Yamada et al., 2012).

Minimization of Tryptophan Alkylation : In solid-phase peptide synthesis, the use of Pbf and Boc side-chain protection for Arg and Trp, respectively, can minimize side-chain protecting group scavenger use, thus reducing Trp alkylation (Fields & Fields, 1993).

Incorporation in Solid-Phase Peptide Synthesis : A method for incorporating Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent is developed to address issues such as reduced yield and formation of des-Arg peptides (de la Torre et al., 2020).

Synthesis of Glutaryl-Containing Peptide Derivatives : Derivatives of tetrapeptides containing a glutaric acid fragment as a linker are synthesized using Boc-D-Arg(Pbf)-OH, facilitating binding to other biologically active molecules or nanoparticles (Demin et al., 2019).

Microwave Heating in N-Methylated Peptides Synthesis : In the synthesis of N-methylated peptides, the incorporation of Fmoc-Arg(Pbf)-OH shows higher yields at room temperature due to the prevention of intramolecular Arg lactam formation (Roodbeen et al., 2012).

Light-Activated Anticancer and Antibacterial Activity : Pbf-protected argininic acid is used in the synthesis of conjugated polymer nanoparticles for light-activated anticancer and antibacterial activity with imaging capabilities (Chong et al., 2012).

Method for Pbf-Protected Argininic Acid Synthesis : A method is developed for efficiently synthesizing Pbf-protected argininic acid, a building block for Fmoc-solid phase peptide synthesis (Cupido et al., 2005).

Mechanism of Action

Safety and Hazards

Boc-D-Arg(Pbf)-OH is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261 and P305+P351+P338 . It is advised to keep it in a dark place, under an inert atmosphere, and at room temperature .

Future Directions

properties

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPOKENLGCID-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583793 | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Arg(Pbf)-OH | |

CAS RN |

186698-61-3 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186698-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.